(4-Aminophenyl)(azepan-1-yl)methanone
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Description
“(4-Aminophenyl)(azepan-1-yl)methanone” is a chemically synthesized compound with potential implications in various fields of research and industry. It has a molecular formula of C13H18N2O and a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of “(4-Aminophenyl)(azepan-1-yl)methanone” includes a total of 35 bonds. There are 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 tertiary amide (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
“(4-Aminophenyl)(azepan-1-yl)methanone” has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Analysis of Azepane Isomers
A study conducted in the Tokyo area identified new compounds related to (4-Aminophenyl)(azepan-1-yl)methanone, focusing on azepane isomers of AM-2233 and AM-1220. The research involved a comprehensive analysis using various spectroscopy and chromatography techniques to identify and quantify these compounds in commercial products (Nakajima et al., 2012).
Synthesis and Spectral Characterization
Another study involved the synthesis and characterization of novel compounds structurally related to (4-Aminophenyl)(azepan-1-yl)methanone. This research focused on the synthesis of derivatives and their analysis using UV, IR, NMR, and mass spectrometry. Additionally, theoretical vibrational spectra interpretation using density functional theory was part of this study (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies have been carried out on compounds related to (4-Aminophenyl)(azepan-1-yl)methanone. These studies help in understanding the antibacterial activity of these compounds, providing insights into their potential medical applications (Shahana & Yardily, 2020).
Photoinduced Intramolecular Rearrangement
Research on (2-Aminophenyl)(naphthalen-2-yl)methanones, a related class of compounds, demonstrated a novel method for their synthesis. This involved photoinduced intramolecular rearrangement, highlighting an environmentally friendly approach with high atom efficiency (Jing et al., 2018).
Antimicrobial Evaluation
Studies on similar compounds, such as substituted benzimidazoles, have been conducted to evaluate their antimicrobial and antiviral activities. These compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Sharma et al., 2009).
properties
IUPAC Name |
(4-aminophenyl)-(azepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOXUISFYMTSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399200 |
Source
|
Record name | (4-Aminophenyl)(azepan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(azepan-1-yl)methanone | |
CAS RN |
5157-66-4 |
Source
|
Record name | (4-Aminophenyl)(azepan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(azepane-1-carbonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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